1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole
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Overview
Description
1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a phenoxyethyl group substituted with dimethoxymethyl, making it a unique derivative of imidazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 4-(dimethoxymethyl)phenol with 2-bromoethylamine to form the intermediate 2-[4-(dimethoxymethyl)phenoxy]ethylamine. This intermediate is then cyclized with glyoxal and ammonium acetate to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: The parent compound with a simple imidazole ring.
2-Methylimidazole: A methyl-substituted derivative of imidazole.
4,5-Diphenylimidazole: A diphenyl-substituted imidazole derivative.
Uniqueness
1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
105683-43-0 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[2-[4-(dimethoxymethyl)phenoxy]ethyl]imidazole |
InChI |
InChI=1S/C14H18N2O3/c1-17-14(18-2)12-3-5-13(6-4-12)19-10-9-16-8-7-15-11-16/h3-8,11,14H,9-10H2,1-2H3 |
InChI Key |
JYMZRTWGHAPYBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)OCCN2C=CN=C2)OC |
Origin of Product |
United States |
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